molecular formula C25H23ClN4OS B14157474 2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 5305-25-9

2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B14157474
CAS No.: 5305-25-9
M. Wt: 463.0 g/mol
InChI Key: GQWLMFCUROFZNZ-UHFFFAOYSA-N
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Description

2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole core, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the formation of the acetamide linkage. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as potassium carbonate or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring is known to interact with cytochrome P450 enzymes, affecting the metabolism of various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern on the triazole ring and the presence of both chlorophenyl and methylphenyl groups.

Properties

CAS No.

5305-25-9

Molecular Formula

C25H23ClN4OS

Molecular Weight

463.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H23ClN4OS/c1-16-5-4-6-19(13-16)24-28-29-25(30(24)22-11-8-20(26)9-12-22)32-15-23(31)27-21-10-7-17(2)18(3)14-21/h4-14H,15H2,1-3H3,(H,27,31)

InChI Key

GQWLMFCUROFZNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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